2-Bromo-N-(phenylcarbamoyl)acetamide
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Overview
Description
2-Bromo-N-(phenylcarbamoyl)acetamide is an organic compound with the molecular formula C9H9BrN2O2. It is a brominated derivative of acetamide, where the bromine atom is attached to the second carbon of the acetamide group, and the phenylcarbamoyl group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(phenylcarbamoyl)acetamide typically involves the bromination of N-(phenylcarbamoyl)acetamide. One common method is to react N-(phenylcarbamoyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction can be represented as follows:
N-(phenylcarbamoyl)acetamide+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(phenylcarbamoyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-(phenylcarbamoyl)acetamide.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium thiocyanate (KSCN) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of N-(phenylcarbamoyl)acetamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-(phenylcarbamoyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(phenylcarbamoyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenylcarbamoyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-phenylacetamide: Similar structure but lacks the carbamoyl group.
N-(2-Bromophenyl)acetamide: Bromine atom attached to the phenyl ring instead of the acetamide group.
2-Bromo-N-(phenylcarbamoyl)ethanamide: Similar structure with an additional carbon in the acetamide group.
Uniqueness
2-Bromo-N-(phenylcarbamoyl)acetamide is unique due to the presence of both the bromine atom and the phenylcarbamoyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
62879-76-9 |
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Molecular Formula |
C9H9BrN2O2 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
2-bromo-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14) |
InChI Key |
NHPNIPUUXJQQFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CBr |
Origin of Product |
United States |
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